5-Bromo-2-(ethylamino)nicotinonitrile
Overview
Description
5-Bromo-2-(ethylamino)nicotinonitrile is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-(ethylamino)nicotinonitrile is the protein MK-2 . This protein plays a crucial role in cellular processes, including inflammation and cell proliferation .
Mode of Action
this compound interacts with its target protein MK-2 through a binding mechanism . The compound’s interaction with MK-2 results in minimal conformation deviation, as demonstrated by principal components, reaction coordinate work profile, and residue correlation profiling .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(ethylamino)nicotinonitrile plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function . This binding interaction can lead to changes in the conformation of the biomolecule, affecting its activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cells. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes . This compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of certain metabolites, leading to changes in their levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and effects . This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can impact its function and activity.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall effects on cellular processes.
Properties
IUPAC Name |
5-bromo-2-(ethylamino)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-11-8-6(4-10)3-7(9)5-12-8/h3,5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYOFQWUPVEXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734949 | |
Record name | 5-Bromo-2-(ethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346541-88-5 | |
Record name | 5-Bromo-2-(ethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.